molecular formula C8H8ClN3 B12844414 7-chloro-3-methyl-1H-indazol-5-amine

7-chloro-3-methyl-1H-indazol-5-amine

Cat. No.: B12844414
M. Wt: 181.62 g/mol
InChI Key: AWZGCWAQEAQYQJ-UHFFFAOYSA-N
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Description

7-chloro-3-methyl-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-methyl-1H-indazol-5-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts. For example, the Cu(OAc)2-catalyzed synthesis mentioned earlier can be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-methyl-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

7-chloro-3-methyl-1H-indazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-chloro-3-methyl-1H-indazol-5-amine include other indazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of the chloro and methyl groups at specific positions on the indazole ring can influence its interaction with biological targets and its overall stability .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

7-chloro-3-methyl-2H-indazol-5-amine

InChI

InChI=1S/C8H8ClN3/c1-4-6-2-5(10)3-7(9)8(6)12-11-4/h2-3H,10H2,1H3,(H,11,12)

InChI Key

AWZGCWAQEAQYQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NN1)Cl)N

Origin of Product

United States

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